molecular formula C15H24N2 B13961289 3-(1-Benzylpiperidin-2-yl)propan-1-amine

3-(1-Benzylpiperidin-2-yl)propan-1-amine

Cat. No.: B13961289
M. Wt: 232.36 g/mol
InChI Key: DYOLSWARDAFROU-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-2-yl)propan-1-amine (CAS: To be determined

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

3-(1-benzylpiperidin-2-yl)propan-1-amine

InChI

InChI=1S/C15H24N2/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13,16H2

InChI Key

DYOLSWARDAFROU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCN)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One common approach to synthesize 3-(1-Benzylpiperidin-2-yl)propan-1-amine involves the reductive amination of a 2-piperidinone derivative with benzylamine, followed by reduction and side chain extension.

  • Step 1: The 2-piperidinone (a cyclic lactam) is reacted with benzylamine under conditions promoting imine formation.
  • Step 2: The imine intermediate is reduced using a hydride source such as sodium borohydride or catalytic hydrogenation to yield the N-benzylpiperidine.
  • Step 3: The propan-1-amine side chain is introduced via nucleophilic substitution or alkylation at the 3-position of the piperidine ring.

This method benefits from mild reaction conditions and good selectivity for the N-benzylation step. The reduction step is critical for obtaining the saturated piperidine ring.

Nucleophilic Substitution and Alkylation

Another synthetic route involves the alkylation of 1-benzylpiperidin-2-yl intermediates with appropriate haloalkylamines or protected amine precursors.

  • Step 1: Synthesis of 1-benzylpiperidin-2-yl intermediate, often via N-benzylation of piperidin-2-ol or piperidin-2-one.
  • Step 2: The intermediate is treated with a haloalkylamine such as 3-bromopropan-1-amine or its protected form under basic conditions to effect nucleophilic substitution.
  • Step 3: Deprotection (if needed) yields the free amine at the propan-1-amine side chain.

This method allows for modular introduction of the side chain and can be optimized for yield and purity by controlling reaction temperature, solvent, and base.

Catalytic Hydrogenation and Protection Strategies

In some syntheses, protecting groups are used to shield the amine functionalities during intermediate steps, followed by catalytic hydrogenation to remove protecting groups and saturate double bonds.

  • Use of protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) on amines.
  • Catalytic hydrogenation with Pd/C under hydrogen atmosphere to remove protecting groups and reduce unsaturated bonds.
  • Final purification by chromatographic techniques such as flash column chromatography using solvent gradients (e.g., pentane/ethyl acetate) to isolate the target compound.

Reaction Conditions and Purification

  • Typical solvents: dichloromethane (DCM), toluene, ethyl acetate (EtOAc).
  • Temperature: reactions often proceed at room temperature or mild heating (e.g., 65 °C).
  • Workup: aqueous washes with brine or sodium bicarbonate solutions to remove impurities.
  • Drying agents: sodium sulfate (Na2SO4) for organic phase drying.
  • Purification: flash chromatography with gradient elution.

These conditions are adapted from similar piperidine derivative syntheses and optimized for yield and purity.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Intermediates Reaction Conditions Yield Range Notes
Reductive Amination 2-Piperidinone, benzylamine, NaBH4 Mild heating (RT to 65 °C), solvent DCM/toluene Moderate to High (50-80%) Selective N-benzylation, mild reduction
Nucleophilic Substitution 1-Benzylpiperidin-2-yl, 3-bromopropan-1-amine Basic conditions, solvent DCM/EtOAc, RT to mild heat Moderate (40-70%) Requires protection/deprotection steps
Catalytic Hydrogenation Protected amine intermediates, Pd/C Hydrogen atmosphere, RT to 40 °C High (70-90%) Removes protecting groups, saturates ring
Flash Chromatography Purification Gradient pentane/EtOAc Ambient temperature Purity >95% Essential for isolating pure compound

Research Findings and Perspectives

  • The reductive amination method is favored for its operational simplicity and selectivity, especially when the piperidinone starting material is readily available.
  • Protection strategies, although adding steps, improve overall yield and purity by preventing side reactions.
  • Catalytic hydrogenation is a versatile tool for both reduction and deprotection but requires careful control to avoid over-reduction or degradation.
  • Purification by flash chromatography remains the gold standard to achieve high purity, with solvent gradients tailored to the compound’s polarity.
  • Literature from the Royal Society of Chemistry supports the use of toluene reflux with boric acid catalysis for amine formation and subsequent extraction and purification steps.
  • Patent literature on related piperidine derivatives highlights similar synthetic routes emphasizing the importance of intermediate purity and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-(1-Benzylpiperidin-2-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-2-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can affect various physiological processes, making the compound of interest in neurological research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-1-amine Derivatives

Compound Name Substituent/Backbone Modification Key Structural Features Reference
3-(1-Benzylpiperidin-2-yl)propan-1-amine Benzylpiperidine at position 2 of propan-1-amine Piperidine ring with benzyl at N1, 3-carbon chain N/A
3-(4-Benzylpiperidin-1-yl)-N-methylpropan-1-amine (Compound 7) Benzylpiperidine at position 4, N-methylation Piperidine ring with benzyl at N4, methylated amine
3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine (Compound 3.18) Methoxyphenylpiperazine Piperazine with 2-methoxyphenyl substituent
1-(4-Benzylpiperazin-1-yl)propan-2-amine Benzylpiperazine, α-methyl substitution Piperazine with benzyl, branched chain
(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine (OX03771) Styrylphenoxy group, dimethylamine Aromatic ether linkage, dual-target inhibitor

Key Observations :

  • Positional Isomerism : The placement of the benzyl group on the piperidine/piperazine ring (e.g., N1 vs. N4) significantly impacts receptor binding. For instance, Compound 7 (4-benzylpiperidine) was synthesized as part of a dual-inhibitor study, whereas benzylpiperazine derivatives (e.g., Compound 3.18) target histamine H3 receptors .
  • Backbone Modifications : Branched chains (e.g., propan-2-amine in ) or ether linkages (e.g., OX03771 in ) alter lipophilicity and bioavailability.

Key Observations :

  • Deprotection Strategies : HCl/MeOH is commonly used for amine deprotection in benzylpiperidine derivatives .
  • Analytical Consistency : NMR and HRMS are standard for confirming amine backbone integrity and substituent placement .

Key Observations :

  • Dual-Target Potential: Propan-1-amine derivatives with aromatic substituents (e.g., D01) show promise in multitarget therapies .
  • Enzyme Inhibition: Styrylphenoxy derivatives (OX03771) demonstrate the role of lipophilic groups in enhancing enzyme binding .

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